4-Chloro-2,6-diacetylpyridine

Beschreibung

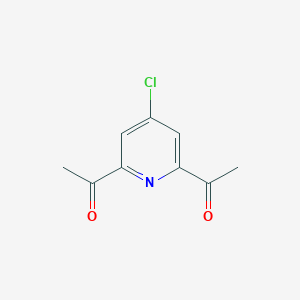

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(6-acetyl-4-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWKKCHGZJFEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445345 | |

| Record name | 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195967-10-3 | |

| Record name | 1,1′-(4-Chloro-2,6-pyridinediyl)bis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195967-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(4-Chloropyridine-2,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Chloro-2,6-diacetylpyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Chloro-2,6-diacetylpyridine, a key intermediate for researchers and professionals in drug discovery and materials science. This document moves beyond a simple data sheet to offer insights into the practical application and scientific rationale behind the handling and use of this versatile molecule.

Core Molecular Attributes of this compound

This compound (CAS No. 195967-10-3) is a trifunctional pyridine derivative featuring a centrally located nitrogen atom within the aromatic ring, flanked by two acetyl groups at the 2 and 6 positions, and a chlorine atom at the 4-position.[1] This specific arrangement of functional groups imparts a unique electronic character to the molecule, making it a valuable building block in synthetic chemistry.

The pyridine nitrogen acts as a weak base and a coordination site for metal ions. The electron-withdrawing nature of the two acetyl groups and the chlorine atom deactivates the pyridine ring towards electrophilic substitution but, crucially, activates the 4-position for nucleophilic aromatic substitution.

Below is a summary of the key physical and chemical properties of this compound. It is important to note that while some experimental data is available for related compounds, specific experimental values for this molecule are not widely published. Therefore, some properties are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 195967-10-3 | [1] |

| Molecular Formula | C₉H₈ClNO₂ | [1] |

| Molecular Weight | 197.62 g/mol | [1] |

| Boiling Point | 339.6 ± 42.0 °C (Predicted) | |

| Density | 1.253 ± 0.06 g/cm³ (Predicted) | |

| pKa | -1.06 ± 0.10 (Predicted) | [1] |

| Appearance | White to off-white solid (inferred) | |

| Solubility | Soluble in common organic solvents like chloroform and DMSO (inferred from 2,6-diacetylpyridine) |

Synthesis of this compound: A Proposed Pathway

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established transformations of pyridine derivatives. The most logical approach involves the chlorination of a suitable 2,6-diacetylpyridine precursor. A potential starting material is chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid), which can be synthesized from readily available reagents.[2]

The proposed synthetic workflow is outlined below:

Sources

An In-depth Technical Guide to 4-Chloro-2,6-diacetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,6-diacetylpyridine (CAS No. 195967-10-3), a key heterocyclic building block with significant potential in medicinal chemistry, coordination chemistry, and materials science. This document delves into its chemical and physical properties, proposes a logical synthetic pathway, explores its reactivity with a focus on nucleophilic substitution, and discusses its potential applications in drug discovery and catalysis. Detailed protocols, data interpretation, and safety information are provided to equip researchers with the foundational knowledge required to effectively utilize this versatile compound.

Introduction: The Strategic Importance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in the landscape of organic and medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its biological activity and chemical reactivity. This compound emerges as a particularly interesting building block due to the convergence of three key functional elements on a single pyridine core: the directing and activating influence of the pyridine nitrogen, the reactive handles provided by the two acetyl groups, and the potential for nucleophilic substitution at the 4-position of the chlorine atom. This unique combination of features makes it a valuable precursor for the synthesis of a diverse array of more complex molecules with potential applications in various scientific disciplines.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 195967-10-3 | [2] |

| Molecular Formula | C₉H₈ClNO₂ | [2][3] |

| Molecular Weight | 197.62 g/mol | [3] |

| IUPAC Name | 1-(6-acetyl-4-chloropyridin-2-yl)ethanone | [3] |

| Canonical SMILES | CC(=O)c1cc(Cl)cc(n1)C(C)=O | [2] |

| Predicted pKa | -1.06 ± 0.10 | [2] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in common organic solvents (predicted) | - |

Table 1: Physicochemical Properties of this compound.

Synthesis and Purification

Proposed Synthetic Pathway: Electrophilic Chlorination

The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the presence of activating groups or the use of forcing conditions can facilitate such reactions. A potential route to this compound is the direct chlorination of 2,6-diacetylpyridine.

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Caution: This is a proposed protocol and should be performed with appropriate safety precautions by trained personnel.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet, dissolve 2,6-diacetylpyridine (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

-

Catalyst Addition: Add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, 0.1-0.3 eq) to the solution.

-

Chlorination: Bubble chlorine gas (Cl₂) slowly through the stirred solution at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched by carefully pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative.

-

Pyridine Protons: Two singlets are expected for the aromatic protons at positions 3 and 5 of the pyridine ring. Due to the electron-withdrawing nature of the chlorine and acetyl groups, these protons will be deshielded and appear in the downfield region (δ 7.5-8.5 ppm).

-

Acetyl Protons: A singlet integrating to six protons will be observed for the two equivalent methyl groups of the acetyl functions. This peak will likely appear in the range of δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

-

Carbonyl Carbons: The two carbonyl carbons of the acetyl groups are expected to resonate in the highly deshielded region of the spectrum (δ 190-200 ppm).

-

Pyridine Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom (C4) will be significantly deshielded.

-

Methyl Carbons: The methyl carbons of the acetyl groups will give a signal in the upfield region (δ 25-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl stretching vibration of the acetyl groups.[4]

-

C-Cl Stretch: A moderate absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.[5]

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will correspond to the stretching vibrations of the pyridine ring.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of chlorine.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) at m/z 197. The presence of a significant M+2 peak at m/z 199, with an intensity of approximately one-third of the M⁺ peak, will be a clear indicator of the presence of a single chlorine atom.

-

Fragmentation Pattern: Fragmentation will likely involve the loss of acetyl groups (CH₃CO, m/z 43) and the chlorine atom.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by its three key functional components: the pyridine ring, the acetyl groups, and the chloro substituent.

Nucleophilic Aromatic Substitution (SNA)

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution.[6][7] The electron-withdrawing nature of the pyridine nitrogen and the two acetyl groups further enhances the electrophilicity of the C4 position, making it susceptible to attack by a wide range of nucleophiles.

Figure 2: General mechanism for nucleophilic aromatic substitution on this compound.

This reactivity opens up a vast synthetic space for the introduction of various functional groups at the 4-position, including:

-

Amines: Reaction with primary and secondary amines can yield a library of 4-amino-2,6-diacetylpyridine derivatives.[8]

-

Alkoxides and Phenoxides: Introduction of ether linkages.

-

Thiolates: Formation of thioethers.

-

Azides: Leading to the synthesis of 4-azido-2,6-diacetylpyridines, which are precursors to triazoles and other nitrogen-containing heterocycles.

Reactions of the Acetyl Groups

The two acetyl groups are versatile handles for further molecular elaboration. They can undergo a variety of classical carbonyl reactions, including:

-

Condensation Reactions: Reaction with hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively. These derivatives are often explored for their biological activities.

-

Knoevenagel Condensation: Reaction with active methylene compounds to extend the carbon framework.

-

Reduction: Reduction of the carbonyl groups to secondary alcohols.

-

Oxidation (e.g., Haloform Reaction): Conversion of the acetyl groups to carboxylic acids.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents.

Scaffold for Bioactive Molecules

The pyridine core is a common motif in a wide range of biologically active molecules.[9] The ability to readily introduce diverse substituents at the 4-position via nucleophilic substitution allows for the rapid generation of compound libraries for high-throughput screening. The acetyl groups can be modified to introduce additional pharmacophoric features or to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.

Precursor for Kinase Inhibitors

Many kinase inhibitors feature a substituted heterocyclic core that interacts with the ATP-binding site of the enzyme. The 4-amino-pyridine scaffold, which can be readily synthesized from this compound, is a privileged structure in this context. Further elaboration of the acetyl groups can provide additional points of interaction with the kinase enzyme.

Metal-Based Therapeutics

2,6-Diacetylpyridine and its derivatives are excellent ligands for a variety of metal ions.[10] The resulting metal complexes have been investigated for their anticancer and antimicrobial properties. This compound can serve as a precursor to novel ligands, where the substituent at the 4-position can be used to modulate the electronic properties of the ligand and, consequently, the therapeutic efficacy of the metal complex.

Applications in Coordination Chemistry and Catalysis

The bis-chelating nature of the 2,6-diacetylpyridine framework makes it a valuable ligand in coordination chemistry. The introduction of a chloro-substituent at the 4-position can influence the electronic properties of the resulting metal complexes, which can have implications for their catalytic activity. For instance, bis(imino)pyridine complexes of iron and cobalt, derived from 2,6-diacetylpyridine, are known catalysts for olefin polymerization.[10] The electronic tuning afforded by the 4-chloro substituent could potentially modulate the activity and selectivity of these catalysts.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important synthetic intermediate with considerable potential in diverse areas of chemical research. Its facile synthesis from readily available starting materials, coupled with the versatile reactivity of its chloro and acetyl functional groups, makes it an invaluable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with the aim of empowering researchers to unlock the full potential of this promising building block in their scientific endeavors.

References

-

How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Chemistry Stack Exchange. Retrieved from [Link]

-

Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. (2025, May 4). Filo. Retrieved from [Link]

-

Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. (n.d.). Beilstein Journals. Retrieved from [Link]

-

The reaction of 4-chloropyridine with some amines. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Rerouting Nucleophilic Substitution from the 4-Position to the 2. (n.d.). American Chemical Society. Retrieved from [Link]

-

We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (n.d.). Pearson+. Retrieved from [Link]

-

The polymerisation of 4-chloropyridine. (2025, August 6). ResearchGate. Retrieved from [Link]

-

4-Chloropyridine | C5H4ClN | CID 12288. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.). ScienceDirect. Retrieved from [Link]

-

Solved 4-Chloropyridine undergoes reaction with | Chegg.com. (2018, February 7). Chegg. Retrieved from [Link]

-

2,6-Diacetylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

1-(6-ACETYL-4-CHLOROPYRIDIN-2-YL)ETHAN-1-ONE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (n.d.). MDPI. Retrieved from [Link]

-

2,6-Diacetylpyridine. (n.d.). Grokipedia. Retrieved from [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). NIH. Retrieved from [Link]

-

the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. (2009, April 23). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved from [Link]

-

-

(n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

-

1-(6-Acetyl-4-chloropyridin-2-yl)ethan-1-one | C9H8ClNO2 | CID 10821768. (n.d.). PubChem. Retrieved from [Link]

- CN103044321A - Synthesis process of 2,6-diacetyl pyridine. (n.d.). Google Patents.

-

Iron-Catalysed Homo- and Copolymerisation of Propylene: Steric Influence of Bis(imino)pyridine Ligands. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

2,6-diacetyl pyridine, 1129-30-2. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. (n.d.). PubMed. Retrieved from [Link]

-

2-Chloro-2',6'-acetoxylidide. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-(6-ACETYL-4-CHLOROPYRIDIN-2-YL)ETHAN-1-ONE | CAS 195967-10-3 [matrix-fine-chemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

Spectroscopic Characterization of 4-Chloro-2,6-diacetylpyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2,6-diacetylpyridine, a substituted pyridine derivative of interest in coordination chemistry and pharmaceutical research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Introduction

This compound is a halogenated derivative of the well-studied ligand precursor, 2,6-diacetylpyridine.[1][2] The introduction of a chloro-substituent at the 4-position of the pyridine ring can significantly influence the electronic properties and coordination behavior of the molecule, making its detailed spectroscopic characterization crucial for its application in catalysis and materials science.[2] This guide will provide an in-depth analysis of its key spectroscopic features. The molecular formula for this compound is C₉H₈ClNO₂ and it has a molecular weight of 197.62 g/mol .[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the electronic environment of the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two acetyl groups are chemically equivalent, as are the two protons on the pyridine ring.

Expected Chemical Shifts and Splitting Patterns:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H | ~8.0 - 8.2 | Singlet | 2H |

| Acetyl-CH₃ | ~2.7 - 2.8 | Singlet | 6H |

Note: Predicted values are based on the analysis of similar structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.

The two protons on the pyridine ring (at positions 3 and 5) are expected to appear as a singlet due to their chemical equivalence. The introduction of the electron-withdrawing chloro group at the 4-position would likely deshield these protons, shifting them downfield compared to the parent 2,6-diacetylpyridine. The six protons of the two equivalent acetyl groups will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Acetyl) | ~198 - 200 |

| C2, C6 (Pyridine) | ~153 - 155 |

| C4 (Pyridine) | ~145 - 147 |

| C3, C5 (Pyridine) | ~122 - 124 |

| CH₃ (Acetyl) | ~25 - 27 |

Note: Predicted values are based on general ranges for similar functional groups and substituted pyridines.[4]

The carbonyl carbons of the acetyl groups are expected to have the most downfield chemical shift. The pyridine carbons will appear in the aromatic region, with the carbon bearing the chloro-substituent (C4) and the carbons attached to the acetyl groups (C2 and C6) being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the carbonyl groups and the pyridine ring.

Expected Characteristic Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1690 - 1710 | Strong |

| C=N, C=C (Pyridine ring) | 1560 - 1600 | Medium-Strong |

| C-Cl | 700 - 800 | Medium |

The most prominent peak in the IR spectrum will be the strong absorption band corresponding to the C=O stretching of the two acetyl groups.[5] The stretching vibrations of the pyridine ring will also be observable. The C-Cl stretch typically appears in the fingerprint region and can sometimes be difficult to assign definitively.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass-to-Charge Ratios (m/z):

| Ion | Expected m/z | Notes |

| [M]⁺ | 197/199 | Molecular ion peak with isotopic pattern for one chlorine atom. |

| [M-CH₃]⁺ | 182/184 | Loss of a methyl group. |

| [M-COCH₃]⁺ | 154/156 | Loss of an acetyl group. |

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 197, corresponding to the isotope ³⁵Cl, and a smaller peak at m/z 199 for the ³⁷Cl isotope, in an approximate 3:1 ratio.[3] Common fragmentation pathways would involve the loss of a methyl radical or an acetyl radical.

Experimental Methodologies

The following are general protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will likely be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

References

-

Wikipedia. 2,6-Diacetylpyridine. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Grokipedia. 2,6-Diacetylpyridine. [Link]

-

Assiut University. Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

- Google Patents. CN103044321A - Synthesis process of 2,6-diacetyl pyridine.

-

Dalton Transactions (RSC Publishing). Versatility of 2,6-diacetylpyridine (dap) hydrazones in stabilizing uncommon coordination geometries of Mn(ii): synthesis, spectroscopic, magnetic and structural characterization. [Link]

-

YouTube. IR Spectroscopy. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (PDF) Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Synthesis, spectroscopic and structural characterization of mono- and bi-nuclear iron(II) complexes with 2,6-diacetylpyridine bis(acylhydrazones). [Link]

-

The Good Scents Company. 2,6-diacetyl pyridine, 1129-30-2. [Link]

-

PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 4-Chloro-2,6-diacetylpyridine: A Hypothetical Study

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, focusing on the crystal structure of 4-Chloro-2,6-diacetylpyridine. As of the latest literature review, a definitive crystal structure for this specific compound has not been publicly reported. Therefore, this document outlines a robust, hypothetical methodology for its determination, drawing upon established crystallographic principles and comparative analysis with its parent compound, 2,6-diacetylpyridine.

Introduction: The Significance of this compound

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science. The parent compound, 2,6-diacetylpyridine, is a well-characterized building block known for its role as a versatile tridentate ligand in coordination chemistry, forming stable complexes with various metals. These complexes have found applications in catalysis and as potential therapeutic agents. The introduction of a chloro-substituent at the 4-position of the pyridine ring, yielding this compound (C₉H₈ClNO₂), is anticipated to significantly modulate its electronic properties, reactivity, and intermolecular interactions. Such modifications are a cornerstone of rational drug design, where halogenation can influence metabolic stability, binding affinity, and membrane permeability. A thorough understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is paramount to understanding these structure-property relationships.

Part 1: Synthesis and Crystallization: A Proposed Protocol

A logical first step in the structural elucidation of this compound is its synthesis and the growth of high-quality single crystals.

Proposed Synthesis of this compound

Step 1: Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate

-

Starting Material: 4-Chloropyridine-2,6-dicarboxylic acid.

-

Esterification: The dicarboxylic acid is refluxed in absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield diethyl 4-chloropyridine-2,6-dicarboxylate.

-

Work-up: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent such as ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude diethyl ester, which can be purified by column chromatography.

Step 2: Claisen Condensation

-

Reaction Setup: A solution of diethyl 4-chloropyridine-2,6-dicarboxylate and dry ethyl acetate in an anhydrous solvent (e.g., toluene) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Base Addition: A strong base, such as sodium ethoxide or sodium metal, is carefully added portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C) to initiate the condensation.[1]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., dilute sulfuric acid).

-

Isolation and Purification: After cooling, the reaction mixture is neutralized and extracted with an appropriate organic solvent. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Crystal Growth Methodology

The growth of single crystals suitable for X-ray diffraction is often a trial-and-error process. Several common techniques should be explored:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.

A variety of solvents should be screened, including but not limited to ethanol, methanol, acetone, acetonitrile, and mixtures thereof with water or hexane.

Part 2: Hypothetical Crystal Structure Determination by Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following experimental workflow would be employed to determine the crystal structure.

Experimental Workflow for Single-Crystal X-ray Diffraction

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A well-formed, clear crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Reduction and Integration: The collected diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The positions of the atoms in the unit cell are determined ab initio using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data by least-squares methods, adjusting atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Validation and Finalization: The final refined structure is validated using crystallographic software to check for geometric reasonability and potential errors. The results are then prepared for deposition in a crystallographic database and for publication.

Part 3: Anticipated Crystal Structure Analysis and Discussion

Based on the known structure of the parent compound, 2,6-diacetylpyridine, and the physicochemical properties of the chloro-substituent, we can anticipate several key features of the crystal structure of this compound.

Anticipated Molecular Geometry and Conformation

The pyridine ring is expected to be essentially planar. The two acetyl groups are likely to be slightly twisted out of the plane of the pyridine ring due to steric hindrance. The C-Cl bond will be a prominent feature, and its length should be compared with typical aromatic C-Cl bond lengths.

Comparative Crystallographic Data (Hypothetical vs. Parent Compound)

For comparative purposes, the crystallographic data for 2,6-diacetylpyridine is available from the Cambridge Crystallographic Data Centre (CCDC). A hypothetical data table for this compound is presented below, with expected values based on the parent compound and the addition of a chlorine atom.

| Parameter | 2,6-Diacetylpyridine (CCDC: 186689) | This compound (Hypothetical) |

| Chemical Formula | C₉H₉NO₂ | C₉H₈ClNO₂ |

| Formula Weight | 163.17 | 197.62 |

| Crystal System | Monoclinic | To be determined (likely Monoclinic or Orthorhombic) |

| Space Group | P2₁/c | To be determined |

| a (Å) | 8.874(2) | To be determined |

| b (Å) | 5.868(1) | To be determined |

| c (Å) | 15.548(3) | To be determined |

| α (°) | 90 | To be determined |

| β (°) | 99.88(3) | To be determined |

| γ (°) | 90 | To be determined |

| Volume (ų) | 796.8(3) | To be determined |

| Z | 4 | To be determined |

| Density (calculated) (g/cm³) | 1.360 | To be determined |

Intermolecular Interactions and Crystal Packing

The introduction of the chlorine atom is expected to introduce new intermolecular interactions that will influence the crystal packing. In addition to the C-H···O hydrogen bonds likely present, as in the parent compound, we can anticipate the formation of halogen bonds (C-Cl···O or C-Cl···N). These interactions can significantly impact the solid-state architecture and, consequently, the material's physical properties such as melting point and solubility.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of this compound would provide invaluable insights for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound, which can have different solubilities, stabilities, and bioavailabilities.

-

Crystal Engineering: Utilizing the knowledge of intermolecular interactions to design novel co-crystals and salts with tailored physicochemical properties.

-

Materials Design: For materials scientists, understanding the crystal packing can inform the design of new materials with specific optical or electronic properties.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. The hypothetical analysis presented herein, grounded in established scientific principles and comparison with its parent compound, underscores the potential impact of the chloro-substituent on the molecular and supramolecular structure. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and facilitating its application in the development of new technologies.

References

-

Wikipedia. 2,6-Diacetylpyridine. [Link]

-

Journal of the Chemical Society of Pakistan. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. [Link]

-

PubChem. 2,6-Diacetylpyridine. [Link]

- Google Patents. Synthesis process of 2,6-diacetyl pyridine.

Sources

4-Chloro-2,6-diacetylpyridine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-2,6-diacetylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. Understanding the solubility of this compound in organic solvents is paramount for its effective use in synthesis, purification, and formulation. This document outlines the theoretical principles governing its solubility, provides detailed experimental protocols for solubility determination, and presents a framework for solvent selection in practical applications. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for researchers working with this versatile pyridine derivative.

Introduction: The Significance of this compound

This compound is a disubstituted pyridine derivative featuring a chlorine atom at the 4-position and two acetyl groups at the 2- and 6-positions.[1] Its molecular structure, combining the aromaticity of the pyridine ring with the reactivity of the acetyl and chloro moieties, makes it a valuable precursor in coordination chemistry and organic synthesis. Specifically, it is a critical building block for the synthesis of bis(imino)pyridine ligands, which are instrumental in the development of late transition metal catalysts for olefin polymerization. Furthermore, its derivatives are explored for their potential in medicinal chemistry.

A thorough understanding of the solubility of this compound is a critical first step in its application. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a crucial parameter in downstream processes such as crystallization, chromatography, and formulation. This guide will equip the researcher with the necessary knowledge to predict, determine, and manipulate the solubility of this compound.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[2] The solubility of this compound is a result of the interplay between its various structural features.

Molecular Structure and Polarity

The this compound molecule (C9H8ClNO2) possesses both polar and non-polar characteristics.[1]

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and allows for hydrogen bonding with protic solvents. Pyridine itself is a polar, aprotic solvent that is miscible with a wide range of solvents, including water and hexane.[3][4]

-

Acetyl Groups: The two carbonyl groups in the acetyl substituents are highly polar and can act as hydrogen bond acceptors.

-

Chloro Group: The electronegative chlorine atom contributes to the overall polarity of the molecule.

Based on these features, this compound is expected to be a polar molecule.

Intermolecular Forces and Solvation

For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid solute and the intermolecular forces between the solvent molecules. The primary intermolecular forces at play for this compound are:

-

Dipole-Dipole Interactions: Due to the presence of polar C=O, C-N, and C-Cl bonds.

-

Hydrogen Bonding: The nitrogen atom and the oxygen atoms of the acetyl groups can act as hydrogen bond acceptors.

-

Van der Waals Forces: Present in the aromatic ring and the methyl groups.

Therefore, solvents that can engage in these types of interactions are likely to be good solvents for this compound.

Predicting Solubility in Common Organic Solvents

Based on the principles above, we can make educated predictions about the solubility of this compound in various classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions. The parent compound, 2,6-diacetylpyridine, is known to be soluble in DMSO.[5] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the pyridine nitrogen and acetyl oxygens. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Similar polarity. The parent compound, 2,6-diacetylpyridine, is soluble in chloroform.[5] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Moderate polarity. THF is generally a better solvent than diethyl ether for polar compounds. |

| Ketones | Acetone | Moderate to High | Similar functional groups (carbonyl) leading to favorable dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | Can engage in π-stacking with the pyridine ring, but less effective at solvating the polar functional groups. |

| Non-polar | Hexane, Cyclohexane | Low | "Like dissolves like" principle suggests poor solubility due to the significant difference in polarity.[2] |

Experimental Determination of Solubility

While theoretical predictions are a useful starting point, experimental determination is essential for obtaining accurate solubility data. Several methods can be employed, ranging from simple qualitative tests to more quantitative analyses.

Qualitative Solubility Testing

A straightforward initial assessment of solubility can be performed through simple dissolution tests.[6][7]

Protocol 1: Qualitative Solubility Assessment

-

Preparation: Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a clean, dry vial.

-

Solvent Addition: Add a small volume (e.g., 0.1 mL) of the test solvent to the vial.

-

Observation: Vigorously agitate the vial (e.g., using a vortex mixer) for 1-2 minutes.

-

Assessment: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another increment of the solvent and repeat the agitation and observation steps. This can provide a semi-quantitative measure of solubility.

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound.[8]

Protocol 2: Shake-Flask Method for Equilibrium Solubility

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A shaker bath or orbital shaker is recommended.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. A syringe with a filter (e.g., 0.45 µm PTFE) is ideal.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the compound's boiling point.

-

Quantification: Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility in units such as g/L or mg/mL.

Sources

A Comprehensive Technical Guide to 4-Chloro-2,6-diacetylpyridine: A Versatile Building Block in Medicinal and Materials Chemistry

This guide provides an in-depth analysis of 4-Chloro-2,6-diacetylpyridine, a key heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates its core chemical properties, synthesis pathways, and significant applications, particularly in the realms of coordination chemistry and pharmaceutical sciences. As a Senior Application Scientist, the narrative integrates technical data with practical insights, underscoring the compound's potential in creating novel molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative that serves as a pivotal precursor in organic synthesis. Its molecular structure, featuring a chlorinated pyridine core flanked by two acetyl groups, provides a unique electronic and steric profile that is instrumental in its chemical reactivity and application.

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and purification protocols.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClNO₂ | [1] |

| Molecular Weight | 197.62 g/mol | [1][2] |

| CAS Number | 195967-10-3 | [1][2][3] |

| Canonical SMILES | CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl | [1] |

| Predicted Boiling Point | 339.6 ± 42.0 °C | [2] |

| Predicted Density | 1.253 ± 0.06 g/cm³ | [2] |

| Predicted pKa | -1.06 ± 0.10 | [1][2] |

| Appearance | Typically a solid at room temperature |

The presence of the electron-withdrawing chlorine atom at the 4-position of the pyridine ring significantly influences the reactivity of the acetyl groups and the pyridine nitrogen, a crucial aspect for its role in ligand synthesis.

Synthesis Pathways and Methodologies

The synthesis of this compound is not explicitly detailed in publicly available literature. However, its synthesis can be logically inferred from established methods for its parent compound, 2,6-diacetylpyridine. The primary strategies would involve either the chlorination of a pre-formed 2,6-diacetylpyridine scaffold or building the molecule from a pre-chlorinated pyridine precursor.

A common route to the parent 2,6-diacetylpyridine involves the oxidation of 2,6-lutidine to form dipicolinic acid, followed by a Claisen condensation to introduce the acetyl groups.[4] An alternative, high-yield method involves treating 2,6-pyridinedicarbonitrile with a Grignard reagent like methylmagnesium bromide.[4]

Below is a generalized workflow for the synthesis of the 2,6-diacetylpyridine backbone, which would then require a subsequent chlorination step or start from a chlorinated analogue.

The choice of chlorinating agent and reaction conditions would be critical to achieve selective chlorination at the 4-position of the pyridine ring without affecting the acetyl groups.

Applications in Drug Discovery and Coordination Chemistry

The true value of this compound lies in its function as a versatile precursor, particularly for synthesizing complex ligands used in coordination chemistry and for developing novel pharmaceutical agents. The pyridine core and the two reactive carbonyl groups are ideal for creating multidentate ligands through Schiff base condensation reactions.

Precursor for Schiff Base and Diiminopyridine (DIP) Ligands

2,6-diacetylpyridine and its derivatives are foundational materials for a class of ligands known as diiminopyridines (DIPs).[4] These are typically synthesized via a condensation reaction with substituted anilines. The resulting tridentate ligands can coordinate with a wide range of metal ions, forming stable complexes that are highly valuable in catalysis.

The introduction of a chloro-substituent on the pyridine backbone modifies the electronic properties of the resulting ligand, which can tune the catalytic activity and stability of the metal complex. These complexes are notable for their ability to catalyze polymerization and oligomerization reactions.[5]

Scaffold for Bioactive Molecules and Anticancer Agents

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[6] Chlorine-containing molecules are also widespread in pharmaceuticals, often enhancing properties like metabolic stability and membrane permeability.[7] The combination of these features in this compound makes it an attractive starting point for drug design.

Derivatives of 2,6-diacetylpyridine, such as thiosemicarbazones, have been investigated for their biological activities. Notably, Indium(III) complexes of 2,6-diacetylpyridine bis(thiosemicarbazide) have demonstrated significant anticancer properties, including the ability to induce apoptosis and inhibit cancer cell invasion.[8] The parent compound, 2,6-diacetylpyridine, has also been shown to possess antimicrobial and cytotoxic properties, inhibiting bacterial growth by binding to DNA and RNA.[9] The chloro-derivative is a promising candidate for developing next-generation analogues with enhanced potency and selectivity.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other key signals would include C-H stretching from the methyl and aromatic groups, and vibrations corresponding to the pyridine ring. The C-Cl stretch would appear in the fingerprint region. The absence of the carbonyl peak is a key indicator of a successful Schiff base condensation reaction.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a singlet for the two equivalent methyl groups (CH₃) and two distinct signals for the aromatic protons on the pyridine ring.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons, the carbons of the pyridine ring (with the carbon attached to chlorine being significantly affected), and the methyl carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₉H₈ClNO₂.[1] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, providing definitive evidence of a single chlorine atom in the molecule.

-

X-Ray Crystallography: For metal complexes derived from this ligand, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure and coordination geometry around the metal center.[11]

Safety and Handling

According to available safety data sheets, there is limited information on the specific hazards of this compound, with no GHS classification currently available.[3] Therefore, this compound should be handled with the standard precautions applied to all new or uncharacterized chemical substances. It is intended for research and development use only.[3]

Standard Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

This compound is a high-value chemical intermediate with significant potential in materials science and medicinal chemistry. Its well-defined structure, featuring reactive carbonyl groups and a tunable electronic profile due to the chloro-substituent, makes it an excellent building block for the synthesis of sophisticated ligands and bioactive molecules. Researchers in drug discovery and catalysis will find this compound to be a versatile platform for developing novel metal complexes and therapeutic agents with tailored properties.

References

-

Wikipedia. 2,6-Diacetylpyridine. Available from: [Link]

-

Grokipedia. 2,6-Diacetylpyridine. Available from: [Link]

- Kumar et al. Characterisation of (2+2) Macrocylic Compounds of Co(II) and Ni(II) Derived from 2,6-Diacetyl Pyridine and Phenylene Diamines. Asian Journal of Chemistry.

- Bakhite E. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters.

- Dalton Transactions. Versatility of 2,6-diacetylpyridine (dap) hydrazones in stabilizing uncommon coordination geometries of Mn(ii)

-

PubChem. 2,6-Diacetylpyridine | C9H9NO2 | CID 70790. Available from: [Link]

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

- Yang, F., et al. Synthesis of a series of novel In(iii) 2,6-diacetylpyridine bis(thiosemicarbazide) complexes: structure, anticancer function and mechanism. Dalton Transactions (RSC Publishing).

-

Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 195967-10-3 [m.chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a series of novel In(iii) 2,6-diacetylpyridine bis(thiosemicarbazide) complexes: structure, anticancer function and mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. biosynth.com [biosynth.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Versatility of 2,6-diacetylpyridine (dap) hydrazones in stabilizing uncommon coordination geometries of Mn(ii): synthesis, spectroscopic, magnetic and structural characterization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Versatile Scaffold: Unlocking the Potential of 4-Chloro-2,6-diacetylpyridine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this vast chemical space, 4-Chloro-2,6-diacetylpyridine emerges as a particularly intriguing, yet underexplored, scaffold for drug discovery. Its unique structural features—a central pyridine ring, two reactive acetyl groups, and a strategically positioned chloro substituent—offer a trifecta of opportunities for chemical modification and biological targeting. This technical guide provides a comprehensive analysis of the latent potential of this compound, extrapolating from the well-established chemistry of its parent compound, 2,6-diacetylpyridine, and related chlorinated heterocycles. We will delve into its synthetic accessibility, explore its propensity to form bioactive Schiff bases and metal complexes, and propose pathways for its application in developing novel antimicrobial and anticancer agents. This document serves as a foundational resource for researchers poised to investigate and harness the therapeutic promise of this versatile molecule.

Introduction: The Strategic Importance of the this compound Scaffold

The pyridine ring is a privileged structure in drug design, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The addition of two acetyl groups at the 2 and 6 positions, as seen in 2,6-diacetylpyridine, introduces key points for chemical elaboration, most notably for the synthesis of Schiff bases and subsequent metal complexes.[2] These derivatives have demonstrated a wide spectrum of biological activities, including promising antimicrobial and antitumor properties.

The introduction of a chloro group at the 4-position of the pyridine ring in This compound (CAS No. 195967-10-3) is a critical design element.[3] Halogenation is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The electron-withdrawing nature of the chlorine atom can significantly influence the reactivity of the pyridine ring and the flanking acetyl groups, potentially leading to derivatives with enhanced potency and altered selectivity profiles.

This guide will systematically explore the untapped potential of this chlorinated scaffold, providing a roadmap for its synthesis, derivatization, and biological evaluation.

Synthetic Pathways and Chemical Reactivity

While specific, detailed synthetic procedures for this compound are not abundantly available in the public domain, its synthesis can be logically inferred from established methods for analogous compounds.

Proposed Synthesis of the Core Scaffold

The synthesis of this compound likely involves a multi-step process, starting from more readily available pyridine derivatives. A plausible synthetic route could involve the chlorination of a suitable pyridine precursor followed by the introduction of the acetyl groups.

Conceptual Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

N-oxidation of 2,6-Lutidine: 2,6-Lutidine is oxidized to 2,6-Lutidine N-oxide using a suitable oxidizing agent like hydrogen peroxide in acetic acid.

-

Chlorination: The N-oxide is then chlorinated at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]

-

Oxidation of Methyl Groups: The resulting 4-Chloro-2,6-lutidine undergoes oxidation of the two methyl groups to carboxylic acids, yielding 4-Chloro-2,6-pyridinedicarboxylic acid.

-

Esterification and Condensation: The dicarboxylic acid is converted to its corresponding diester, which then undergoes a Claisen condensation with a suitable acetyl source, followed by decarboxylation to yield the final product, this compound.

Key Reactions for Derivatization

The two acetyl groups of this compound are the primary handles for derivatization, readily undergoing condensation reactions to form Schiff bases.

Schiff Base Formation Workflow:

Caption: General workflow for the synthesis of Schiff bases and their metal complexes from this compound.

Potential Applications in Antimicrobial Drug Discovery

Schiff bases and their metal complexes derived from 2,6-diacetylpyridine have shown significant antimicrobial activity.[5][6] The introduction of a chloro substituent in this compound is anticipated to enhance these properties.

Rationale for Enhanced Antimicrobial Activity

-

Increased Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can facilitate its transport across microbial cell membranes.

-

Electronic Effects: The electron-withdrawing nature of chlorine can modulate the electronic properties of the entire molecule, potentially enhancing its interaction with microbial targets.

-

Chelation and Overtone's Concept: According to Tweedy's chelation theory, chelation reduces the polarity of the metal ion, mainly because of the partial sharing of its positive charge with donor groups and possible π-electron delocalization over the whole chelate ring. This increased lipophilicity enhances the penetration of the complexes into the lipid membranes and blocks the metal binding sites in the enzymes of microorganisms.

Proposed Antimicrobial Screening Cascade

A systematic evaluation of novel this compound derivatives should be conducted against a panel of clinically relevant bacterial and fungal pathogens.

| Assay | Purpose | Exemplary Pathogens |

| Broth Microdilution | Determination of Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (including MRSA), Escherichia coli, Pseudomonas aeruginosa, Candida albicans |

| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Assessment of cidal versus static activity | Pathogens showing low MICs |

| Time-Kill Assays | Evaluation of the rate of microbial killing | Selected potent compounds |

| Mechanism of Action Studies | Elucidation of the molecular target | e.g., cell membrane integrity assays, DNA interaction studies |

Potential Applications in Anticancer Drug Development

The development of novel anticancer agents is a critical area of research, and metal complexes have emerged as a promising class of therapeutic candidates.[7][8] Derivatives of 2,6-diacetylpyridine have been investigated for their antitumor properties, often as ligands for various metal ions.[4]

Design of this compound-Based Anticancer Agents

The core scaffold of this compound can be elaborated to design ligands that form stable complexes with metals known for their anticancer activity, such as platinum, palladium, and ruthenium. The condensation of this compound with thiosemicarbazides or other biologically active hydrazides can yield polydentate ligands capable of forming stable and cytotoxic metal complexes.

Hypothetical Anticancer Drug Development Workflow:

Caption: Workflow for developing anticancer metal complexes from this compound.

Potential Mechanisms of Antitumor Activity

The cytotoxic effects of metal complexes derived from this compound could be mediated through several mechanisms, including:

-

DNA Intercalation and Binding: The planar aromatic structure of the ligand and the coordinated metal ion could facilitate intercalation into the DNA double helix, leading to cell cycle arrest and apoptosis.

-

Enzyme Inhibition: These complexes may target and inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases.

-

Induction of Oxidative Stress: The metal center could participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that induce cellular damage and apoptosis in cancer cells.

Data from a Hypothetical Cytotoxicity Screen:

| Compound | Ligand | Metal | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| L1 | Schiff base of 4-Cl-DAP + Thiosemicarbazide | - | >100 | >100 |

| C1 | L1 | Pt(II) | 12.5 | 15.2 |

| C2 | L1 | Pd(II) | 25.8 | 30.1 |

| Cisplatin | - | Pt(II) | 8.7 | 10.5 |

Note: This is hypothetical data for illustrative purposes.

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, particularly Schiff bases and their metal complexes, coupled with the anticipated enhancement of biological activity due to the chloro substituent, makes it a compelling target for further investigation.

Key areas for future research include:

-

Development of robust and scalable synthetic routes to this compound.

-

Synthesis and characterization of a diverse library of Schiff base derivatives and their corresponding metal complexes.

-

Comprehensive in vitro and in vivo evaluation of the antimicrobial and anticancer activities of these novel compounds.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for biological activity and to guide the design of more potent and selective analogs.[9]

References

- El-Sawaf, A. K., et al. (2021). New metal complexes derived from diacetylmonoxime-n(4)antipyrinylthiosemicarbazone: Synthesis, characterization and evaluation of antitumor activity against Ehrlich solid tumors induced in mice. Journal of Molecular Structure, 1225, 129135.

- Mohan, M., Agarawal, A., & Jha, N. K. (1988). Synthesis, characterization, and antitumor properties of some metal complexes of 2,6-diacetylpyridine bis(N4-azacyclic thiosemicarbazones). Journal of Inorganic Biochemistry, 34(1), 41-54.

- Shanghai Synches Co., Ltd. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.

- Gulea, A., & Roller, A. (2014). Metal ions as Antitumor Complexes-Review. American Journal of Clinical and Experimental Medicine, 2(3), 44-59.

- Gwaram, N. S., et al. (2012). Antibacterial evaluation of some Schiff bases derived from 2-acetylpyridine and their metal complexes. Molecules, 17(5), 5952-5971.

- Baran, Y., & Atasever, B. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1-20.

- Hassan, A. S., et al. (2019). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. Journal of Saudi Chemical Society, 23(7), 896-905.

- Abdel-Rahman, L. H., et al. (2017). Synthesis, Structural Characterization and Antibacterial Activity of 2,6-diacetylpyridine bis(benzenesulfonohydrazide) Schiff Bases and Their Copper(II) Complexes. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 739-756.

- Kumbar, M., et al. (2020). Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. Scientific Reports, 10(1), 1-16.

- Zefirova, O. N., et al. (2019). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. Russian Journal of General Chemistry, 89(12), 2631-2639.

- Al-Amiery, A. A., et al. (2012). Synthesis and investigations of the antitumor effects of first-row transition metal(II)

- Al-Amiery, A. A., et al. (2012). Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. Semantic Scholar.

-

Wikipedia. (n.d.). 2,6-Diacetylpyridine. Retrieved from [Link]

- Hassan, A. S., et al. (2019). A brief Structure activity relationship (SAR) study of Schiff bases 14–25.

- Jorge, S. D., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(11), 1361.

- Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 148, 107435.

- Singh, K., et al. (2021).

- Singh, R. P., et al. (1998). Reaction of coordinated ligand-IV. Synthesis and characterization of some lanthanide complexes of 2,6-diacetylpyridine 2. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 110(4), 361-368.

- Elsayed, M. A., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 55(12), 2854-2862.

- Pradhan, J., & Goyal, A. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

The C4-Chlorine Atom in 4-Chloro-2,6-diacetylpyridine: A Nexus of Reactivity for Advanced Synthesis

This in-depth technical guide is crafted for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the reactivity of the chlorine atom in 4-Chloro-2,6-diacetylpyridine. This versatile building block holds significant potential in the synthesis of complex molecules, and a thorough understanding of its reactivity is paramount for its effective utilization. We will delve into the electronic factors governing its behavior and provide practical insights into its application in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The Electronic Architecture and Resultant Reactivity

The reactivity of the chlorine atom at the C4 position of this compound is a direct consequence of the powerful electron-withdrawing effects exerted by both the pyridine nitrogen and the two acetyl groups. The nitrogen atom, through its inductive (-I) and mesomeric (-M) effects, significantly reduces the electron density of the pyridine ring, particularly at the C2, C4, and C6 positions. This inherent electron deficiency is further amplified by the two acetyl groups at the C2 and C6 positions. The carbonyl moieties of these groups act as strong resonance-withdrawing groups (-M effect), creating a pronounced partial positive charge on the C4 carbon. This electronic landscape renders the C4 position highly electrophilic and primes the attached chlorine atom to act as an excellent leaving group in a variety of substitution reactions.

Figure 1: A diagram illustrating the electron-withdrawing effects that activate the C4-chlorine atom in this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pronounced electrophilicity of the C4 position makes this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions provides a straightforward and efficient pathway to a wide array of 4-substituted-2,6-diacetylpyridine derivatives.

Versatility of Nucleophiles

A diverse range of nucleophiles can be employed to displace the C4-chlorine, including amines, alkoxides, thiophenols, and azides. The reaction proceeds through a Meisenheimer intermediate, which is stabilized by the delocalization of the negative charge onto the electron-withdrawing acetyl groups.

Table 1: Representative SNAr Reactions with this compound

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Ammonia | 7 N NH₃ in MeOH | CH₂Cl₂ | - | Room Temp | High | [This guide] |

| Sodium Azide | NaN₃ | Acetonitrile | - | Not specified | High | [1] |

| Sodium Methoxide | NaOMe | Not specified | - | Not specified | High | [2] |

| Amines | Primary/Secondary | NMP | Et₃N | 80-120 | Good to Excellent | [3] |

| Thiophenol | PhSH | Et₃N | - | Not specified | Good | [3] |

Experimental Protocol: Synthesis of 4-Azido-2,6-diacetylpyridine

This protocol is adapted from analogous transformations of activated chloropyridines.[1][3]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N-Methyl-2-pyrrolidone (NMP)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in NMP.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-Azido-2,6-diacetylpyridine.